4-Dimethylamino-3,5-dinitrobenzamide
Description
4-Dimethylamino-3,5-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a dimethylamino (-N(CH₃)₂) group at the para position and two nitro (-NO₂) groups at the meta positions. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via nitration and amidation reactions, as exemplified by the preparation of its acid chloride derivative (4-Dimethylamino-3,5-dinitrobenzoyl chloride) from 4-dimethylamino-3,5-dinitrobenzoic acid using thionyl chloride . Its molecular formula is C₉H₁₀N₄O₅, with a molecular weight of 278.21 g/mol .
Properties
IUPAC Name |
4-(dimethylamino)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c1-11(2)8-6(12(15)16)3-5(9(10)14)4-7(8)13(17)18/h3-4H,1-2H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCUHVYLUESJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-dimethylaminoaniline to produce 4-dimethylamino-3,5-dinitroaniline, which is then converted to the corresponding benzamide through an amide formation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and amide formation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-Dimethylamino-3,5-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against fungal infections.
Medicine: Explored for its potential use in developing new drugs due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells . This interference disrupts the cell membrane, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-dimethylamino-3,5-dinitrobenzamide are influenced by its substituents. Below is a comparative analysis with structurally analogous benzamide derivatives:
Structural Analogs and Substituent Effects
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group in this compound is electron-donating, enhancing resonance stabilization of the aromatic ring compared to electron-withdrawing groups (e.g., -NO₂, -Cl) in analogs. This affects solubility and reactivity .
- Biological Activity: The dimethylamino substituent may improve membrane permeability relative to polar groups like -OH or -NH₂. For example, 2-hydroxy-3,5-dinitrobenzamide showed chemopreventive effects in breast cancer models , while N-alkylphenyl analogs demonstrated anti-TB activity (MIC < 1 µg/mL) .
Pharmacological and Toxicological Profiles
- Anticancer Activity: 2-Hydroxy-3,5-dinitrobenzamide (HDNB) reduced tumor burden in rats by 60% via apoptosis induction, while this compound’s efficacy in this context remains unexplored .
- Anti-TB Activity: N-Alkylphenyl-3,5-dinitrobenzamide derivatives showed potent activity against Mycobacterium tuberculosis (MIC: 0.12–0.50 µg/mL), attributed to nitro group redox cycling.
- Toxicity: 4-Amino-3,5-dinitrobenzamide showed moderate toxicity in Tetrahymena pyriformis assays (EC₅₀: 15 mg/L), while dimethylamino-substituted analogs may exhibit altered toxicity due to reduced metabolic activation of nitro groups .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
